molecular formula C18H19ClO B1613924 3-Chloro-4'-n-pentylbenzophenone CAS No. 64358-14-1

3-Chloro-4'-n-pentylbenzophenone

Cat. No. B1613924
CAS RN: 64358-14-1
M. Wt: 286.8 g/mol
InChI Key: FCBLCKNXAVCPMA-UHFFFAOYSA-N
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Description

3-Chloro-4'-n-pentylbenzophenone (3CPB) is a synthetic aromatic ketone that has been used in a variety of scientific research applications. It is a white crystalline compound with a molecular weight of 218.6 g/mol and a melting point of 133-135°C. 3CPB is primarily used as an intermediate in the synthesis of other compounds, and has been used in the production of pharmaceuticals, agrochemicals, and other industrial products. In addition, 3CPB has been studied for its potential use as a therapeutic agent due to its ability to bind to certain proteins and enzymes in the body.

Scientific Research Applications

Chlorogenic Acid (CGA) Applications

  • CGA, closely related to the compound of interest, exhibits diverse biological and pharmacological effects. It is found in green coffee extracts and tea, and plays therapeutic roles including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects. It also modulates lipid metabolism and glucose, potentially aiding in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Voltammetric Sensor Applications

  • The development of a voltammetric sensor using nano-Fe3O4/ionic liquid paste electrode for detecting phenolic compounds like 2-phenylphenol (2-PP) in water samples illustrates another application area. This sensor displays high sensitivity and selectivity, crucial for environmental monitoring (Karimi-Maleh et al., 2019).

Analytical Applications

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been utilized as a reagent for the quantitative NMR analysis of hydroxyl groups in lignins. This demonstrates its potential in detailed structural analysis of complex organic compounds (Granata & Argyropoulos, 1995).

Environmental Impact Studies

  • Research on chlorinated phenols like pentachlorophenol and lower chlorinated phenols, used in pesticides, provides insights into their environmental and health impacts. These studies contribute to understanding the ecological footprint of such compounds (Ahlborg & Thunberg, 1980).

Degradation Studies

  • Piezo-catalysis has been employed for the degradation of pollutants like 4-chlorophenol, indicating potential applications in pollution control and environmental remediation (Lan et al., 2017).

Fluorescent Probe Development

  • Compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been used to develop fluorescent probes for sensing magnesium and zinc cations, demonstrating applications in analytical chemistry (Tanaka et al., 2001).

properties

IUPAC Name

(3-chlorophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBLCKNXAVCPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641769
Record name (3-Chlorophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64358-14-1
Record name (3-Chlorophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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